![molecular formula C14H14O B1300075 (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS No. 79757-92-9](/img/structure/B1300075.png)

(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol

Übersicht

Beschreibung

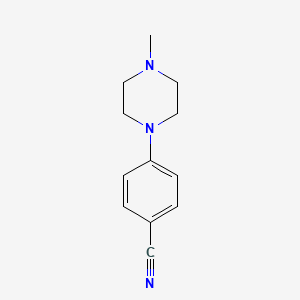

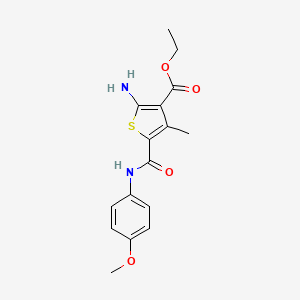

“(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” is a chemical compound with the molecular formula C14H14O . It is also known by other names such as 4-Biphenylmethanol, 4-Biphenylylmethanol, 4HMB, 4-(Hydroxymethyl)biphenyl, p-Phenylbenzyl alcohol, 4-Phenylbenzyl alcohol, and Biphenyl-4-methanol .

Molecular Structure Analysis

The molecular structure of “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” can be represented by the IUPAC Standard InChI: InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 . This indicates that the compound has a biphenyl core with a methyl group attached to one of the phenyl rings and a methanol group attached to the other.Physical And Chemical Properties Analysis

The physical and chemical properties of “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” include a molecular weight of 198.260 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 351.1±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has a flash point of 154.8±17.8 °C .Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

Biphenyl derivatives, including (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol, are being explored as PD-1/PD-L1 inhibitors in cancer immunotherapy . These small-molecule inhibitors offer advantages like oral bioavailability and high tumor penetration, which could potentially lead to new treatments for cancer.

Polymer Synthesis Initiator

This compound acts as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate and copolymerization of ε-caprolactone and trimethylene carbonate . It’s used in creating biodegradable polymers for medical applications such as sutures, drug delivery systems, and tissue engineering scaffolds.

Lithium Alkyls Quantification

In analytical chemistry, (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol is used as a reagent for the rapid quantitative determination of lithium alkyls . This application is crucial in the synthesis and quality control of organolithium compounds, which are widely used as reagents and catalysts in organic synthesis.

Safety and Hazards

The safety data sheet for methanol, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs such as the eyes and the central nervous system . These hazards may also apply to “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol”, but specific safety data for this compound is not available from the search results.

Wirkmechanismus

Target of Action

The compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” is a type of biphenyl methanol. Biphenyl methanols are often used as monofunctional alcohol initiators in polymerization reactions .

Mode of Action

In the context of polymerization, the compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” could act as an initiator, starting the polymerization process. It would do this by reacting with a monomer unit, forming a bond and creating a reactive site for further reactions .

Biochemical Pathways

Biphenyl compounds can undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .

Result of Action

As a potential initiator in polymerization reactions, it could contribute to the formation of polymers .

Eigenschaften

IUPAC Name |

[4-(4-methylphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMMMXOMDSTFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362745 | |

| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79757-92-9 | |

| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)